molecular formula C24H28ClNO2 B3982838 1-(dibenzylamino)-3-(3-methylphenoxy)-2-propanol hydrochloride

1-(dibenzylamino)-3-(3-methylphenoxy)-2-propanol hydrochloride

Cat. No. B3982838
M. Wt: 397.9 g/mol
InChI Key: IPFAOLCEAWLOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(dibenzylamino)-3-(3-methylphenoxy)-2-propanol hydrochloride, commonly known as Dibucaine, is a local anesthetic drug that is used for pain relief during surgical procedures. It belongs to the group of long-acting ester-type local anesthetics and is structurally similar to other local anesthetics such as procaine and cocaine. Dibucaine works by blocking the transmission of nerve impulses, thereby numbing the area where it is applied.

Mechanism of Action

Dibucaine works by blocking the transmission of nerve impulses by inhibiting the influx of sodium ions into the nerve cells. This results in the numbing of the area where it is applied.
Biochemical and Physiological Effects:
Dibucaine has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of voltage-gated sodium channels, which are responsible for the transmission of nerve impulses. Dibucaine has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in muscle contraction.

Advantages and Limitations for Lab Experiments

Dibucaine has several advantages as a tool in biochemical research. It is a potent inhibitor of sodium channels, making it useful for studying their structure and function. Additionally, dibucaine has a long duration of action, which allows for prolonged experiments. However, dibucaine also has limitations, including its potential for toxicity and its non-specific effects on other ion channels and enzymes.

Future Directions

There are several areas of future research that could be explored with dibucaine. One potential area is the development of more selective inhibitors of sodium channels, which could be used to treat a variety of neurological disorders. Additionally, dibucaine could be studied for its potential use in the treatment of neuropathic pain, as well as its ability to inhibit the growth of cancer cells. Finally, dibucaine could be used as a tool to study the structure and function of other ion channels and receptors in the nervous system.

Scientific Research Applications

Dibucaine has been extensively studied for its use as a local anesthetic in various surgical procedures. It has also been studied for its potential use in the treatment of neuropathic pain and for its ability to inhibit the growth of cancer cells. Additionally, dibucaine has been used as a tool in biochemical research to study the structure and function of ion channels and receptors in the nervous system.

properties

IUPAC Name

1-(dibenzylamino)-3-(3-methylphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO2.ClH/c1-20-9-8-14-24(15-20)27-19-23(26)18-25(16-21-10-4-2-5-11-21)17-22-12-6-3-7-13-22;/h2-15,23,26H,16-19H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFAOLCEAWLOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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